molecular formula C20H18O5 B2969253 3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 637750-92-6

3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No.: B2969253
CAS No.: 637750-92-6
M. Wt: 338.359
InChI Key: KQGMXQDFYCCHHU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyphenol with 3-bromo-4H-chromen-4-one under basic conditions to form the intermediate 3-(4-methoxyphenoxy)-4H-chromen-4-one. This intermediate is then subjected to an allylation reaction using 2-methylallyl bromide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is unique due to its chromone core structure combined with the methoxyphenoxy and methylallyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-methoxyphenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-13(2)11-23-16-8-9-17-18(10-16)24-12-19(20(17)21)25-15-6-4-14(22-3)5-7-15/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGMXQDFYCCHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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